molecular formula C18H13N3O3S B14985782 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14985782
M. Wt: 351.4 g/mol
InChI Key: JASDAKGAQLYMJM-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring fused with an oxazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the condensation of 6-methoxy-1,3-benzothiazole with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole and oxazole rings can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of benzothiazole and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H13N3O3S/c1-23-12-7-8-13-16(9-12)25-18(19-13)20-17(22)14-10-15(24-21-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20,22)

InChI Key

JASDAKGAQLYMJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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